molecular formula C19H20N4O B2962120 7,7-dimethyl-10-pyridin-3-yl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one CAS No. 76132-30-4

7,7-dimethyl-10-pyridin-3-yl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one

Cat. No.: B2962120
CAS No.: 76132-30-4
M. Wt: 320.396
InChI Key: CSPPQBBNJPWSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Dimethyl-10-pyridin-3-yl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one is a complex organic compound belonging to the benzodiazepine family. This compound features a fused ring structure that includes a pyridine ring and a benzodiazepine core, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzodiazepine core. One common approach is to start with a suitable pyridine derivative and then introduce the necessary substituents through a series of reactions, including alkylation, acylation, and cyclization. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would be carefully controlled to ensure consistency and quality, with rigorous purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might produce carboxylic acids or ketones, while reduction reactions could yield alcohols or amines.

Scientific Research Applications

. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a tool for studying biological processes or as a potential therapeutic agent. In medicine, it could be explored for its pharmacological properties, such as its potential use as an anxiolytic or sedative. In industry, it might find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors in the central nervous system, leading to modulation of neurotransmitter activity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the pyridine ring and the hexahydrobenzodiazepine core. Similar compounds might include other benzodiazepines or pyridine derivatives, but the exact structure and substituents can vary widely. Some similar compounds might include:

  • Diazepam

  • Alprazolam

  • Lorazepam

  • Pyridine derivatives

These compounds share some structural similarities but differ in their specific substituents and functional groups, leading to different biological activities and applications.

Properties

IUPAC Name

9,9-dimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-19(2)9-14-16(15(24)10-19)17(12-5-3-7-20-11-12)23-18-13(22-14)6-4-8-21-18/h3-8,11,17,22H,9-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPPQBBNJPWSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=CC=N3)C4=CN=CC=C4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.